molecular formula C9H4BrCl2FN2O B13020155 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol

Cat. No.: B13020155
M. Wt: 325.95 g/mol
InChI Key: BYYQFFPZCGHUEU-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features multiple halogen substitutions, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis begins with a quinazolinone derivative.

    Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to maximize yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinazolinone derivatives with different oxidation states.

Scientific Research Applications

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets. The halogen atoms and the quinazolinone core can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-chloro-2-methyl-3H-quinazolin-4-one: Similar structure but lacks the chloromethyl and fluorine substitutions.

    6-Chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: Similar but lacks the bromine substitution.

    7-Bromo-6-chloro-2-(methyl)-8-fluoroquinazolin-4-ol: Similar but has a methyl group instead of a chloromethyl group.

Uniqueness

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: is unique due to its specific combination of halogen substitutions and the presence of a chloromethyl group. These features can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H4BrCl2FN2O

Molecular Weight

325.95 g/mol

IUPAC Name

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C9H4BrCl2FN2O/c10-6-4(12)1-3-8(7(6)13)14-5(2-11)15-9(3)16/h1H,2H2,(H,14,15,16)

InChI Key

BYYQFFPZCGHUEU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(NC2=O)CCl

Origin of Product

United States

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